3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)-
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Overview
Description
6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine is an organic compound with the molecular formula C11H11N3O2S. This compound features a sulfonamide group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of 6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-3-pyridinamine
- 5-amino-2-[(4-aminophenyl)sulfonyl]phenol
- 6-methyl-3-(phenyldiazenyl)-2-pyridinylamine
- 2-[(4-aminophenyl)sulfonyl]acetamide
- 2-[(4-aminophenyl)sulfonyl]aminoacetamide
Uniqueness
6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine is unique due to its combination of a sulfonamide group and a pyridine ring, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various research applications .
Properties
CAS No. |
5401-26-3 |
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Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
6-(4-aminophenyl)sulfonylpyridin-3-amine |
InChI |
InChI=1S/C11H11N3O2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H,12-13H2 |
InChI Key |
XVMSFILGAMDHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=NC=C(C=C2)N |
Origin of Product |
United States |
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